molecular formula C11H19NO5 B1291444 4-Boc-3-Carboxymethylmorpholine CAS No. 859155-89-8

4-Boc-3-Carboxymethylmorpholine

Cat. No. B1291444
M. Wt: 245.27 g/mol
InChI Key: QVOPNRRQHPWQMF-UHFFFAOYSA-N
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Description

4-Boc-3-Carboxymethylmorpholine is a derivative of morpholine, a heterocyclic amine, which is characterized by the presence of a morpholine ring and functional groups such as a tert-butoxycarbonyl (Boc) and a carboxymethyl group. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, the synthesis of a related compound, 4-amino-2-carboxymethyl-3-morpholinone, was derived from malic acid to mimic a tripeptide sequence in thrombin inhibitors . Similarly, the synthesis of N-Boc-morpholine-2-carboxylic acids involved an enantioselective process using enzyme-catalyzed kinetic resolution . These methods highlight the versatility in synthesizing morpholine derivatives, which could be applied to the synthesis of 4-Boc-3-Carboxymethylmorpholine.

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives can be performed using techniques such as X-ray crystallography, as demonstrated in the study of a novel inhibitor of hepatitis B, where the crystal structure of a morpholine derivative was determined . Additionally, spectroscopic methods like NMR and FT-IR spectroscopy were used to elucidate the structure of a novel morpholinomethyl compound . These techniques are crucial for confirming the molecular structure of synthesized compounds, including 4-Boc-3-Carboxymethylmorpholine.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of tetrahydroquinolines from N-boc-3-piperidone involved base-promoted regioselective synthesis and subsequent deprotection of the Boc group . This indicates that the Boc group in 4-Boc-3-Carboxymethylmorpholine could also be deprotected under acidic conditions, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be inferred from related studies. For instance, the analysis of intermolecular interactions using Hirshfeld surface analysis was performed for a morpholine derivative . Additionally, DFT studies provided insights into the electronic properties and potential NLO material applications of a morpholinomethyl compound . These studies suggest that 4-Boc-3-Carboxymethylmorpholine may also exhibit interesting electronic properties and intermolecular interactions that could be explored for various applications.

Scientific Research Applications

Enantioselective Synthesis of Reboxetine Analogs

The enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, key intermediates in the production of reboxetine analogs, was achieved through enzyme-catalyzed kinetic resolution. This process demonstrated the potential of 4-Boc-3-Carboxymethylmorpholine in the synthesis of stereochemically complex pharmaceuticals (Fish et al., 2009).

Detoxification Mechanisms in Arabidopsis

Though not directly mentioning 4-Boc-3-Carboxymethylmorpholine, this study highlights the extensive chemical detoxification mechanisms in plants, potentially intersecting with the allelochemical pathways involving similar compounds (Baerson et al., 2005).

Lipase-Catalyzed Kinetic Resolution

4-Boc-3-Carboxymethylmorpholine was involved in the lipase-catalyzed kinetic resolution of cyclic N-Boc protected β-aminoacids, showcasing its versatility in selective chemical synthesis (Pousset et al., 2004).

Chemical Synthesis and Transformation

Regioselective Synthesis of Tetrahydroquinolines

A base-promoted regioselective synthesis approach was developed for tetrahydroquinolines using N-boc-3-piperidone, indicating the potential use of related Boc-protected compounds in complex organic syntheses (Shally et al., 2019).

Solid-Phase Synthesis Techniques

The solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives was performed using BOC-protected tetrahydroisoquinoline carboxylic acids, emphasizing the importance of Boc protection in modern synthetic chemistry (Bunin et al., 2004).

Safety And Hazards

The safety information for 4-Boc-3-Carboxymethylmorpholine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOPNRRQHPWQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626109
Record name [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-3-Carboxymethylmorpholine

CAS RN

859155-89-8
Record name [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid
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